3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured arylidene substituent. The structure integrates a 4-methoxyphenyl methylidene group at position 5, a sulfanylidene (thione) at position 2, and a pyrrolidine-2,5-dione moiety substituted with a 3-(trifluoromethyl)phenyl group at position 1. Such derivatives are synthesized via cyclocondensation or cycloaddition reactions, as evidenced by analogous protocols in the literature .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O4S2/c1-31-15-7-5-12(6-8-15)9-17-20(30)27(21(32)33-17)16-11-18(28)26(19(16)29)14-4-2-3-13(10-14)22(23,24)25/h2-10,16H,11H2,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPLIMUDGBURG-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound contains several notable structural features:
- Thiazolidine Ring : Contributes to its biological activity and potential therapeutic applications.
- Pyrrolidine Moiety : Enhances the compound's chemical reactivity.
- Methoxyphenyl Group : Increases solubility and may influence biological interactions.
Molecular Formula : CHFNOS
Molecular Weight : Approximately 400.45 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antioxidant Activity
Studies have shown that thiazolidine derivatives can possess antioxidant properties. For instance, compounds similar to the target compound have demonstrated significant inhibition of lipid peroxidation, indicating their potential to protect against oxidative stress .
2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has shown the ability to modulate enzyme activities involved in inflammatory pathways and cancer progression. The mechanism often involves binding to active sites of enzymes, thereby inhibiting their function .
3. Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolidine derivatives. For example:
- Compound Efficacy : In vitro studies revealed that derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values ranging from 0.11 to 0.31 µM .
The proposed mechanisms include:
- Apoptosis Induction : Compounds induce apoptosis via caspase activation pathways.
- Cell Cycle Modulation : They affect cell cycle progression, which is crucial for cancer treatment strategies.
Comparative Analysis of Related Compounds
To better understand the biological activity of the target compound, a comparison with related thiazolidine derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine backbone with methoxy groups | Antioxidant and anticancer |
| Compound B | Substituted phenyl groups | Enzyme inhibition |
| Compound C | Fluorinated derivatives | Enhanced anticancer activity |
Case Studies
- Study on Antioxidant Activity :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives include rhodanine-based thiazolidinones and pyrrolidinedione derivatives. Below is a comparative analysis:
Key Findings
Substituent Effects: The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets (e.g., PPAR-γ) compared to non-fluorinated analogues . 4-Methoxyphenyl vs.
Biological Activity: Rhodanine derivatives with pyrrolidinedione moieties (e.g., the target compound) exhibit dual inhibitory effects on enzymes like aldose reductase and α-glucosidase, unlike simpler thiazolidinones . Sulfanylidene (thione) at position 2 enhances metal-chelating properties, critical for antimicrobial activity, as seen in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one .
Synthetic Challenges :
- The Z-configuration at position 5 is stabilized by intramolecular hydrogen bonding in the target compound, a feature absent in analogues with bulkier substituents (e.g., pyridopyrimidinyl groups) .
- Microwave-assisted synthesis (used in simpler analogues) is less effective for the target compound due to steric hindrance from the trifluoromethyl group, necessitating conventional thermal methods .
Contradictions and Limitations
- While 3-carboxymethyl-5-(2-methylcinnamylidene)rhodanine (Kinedak®) is a clinically validated antidiabetic, the target compound’s pyrrolidinedione substituent may reduce PPAR-γ affinity despite structural similarities .
- Evidence for antimicrobial activity in the target compound remains hypothetical, as direct studies are absent in the provided literature.
Q & A
Q. Example SAR Table :
| Analog Substituent | COX-2 IC (µM) | PPAR-γ Activation (%) |
|---|---|---|
| 4-Methoxy (Parent) | 0.45 ± 0.02 | 78 ± 3 |
| 4-Ethoxy | 0.38 ± 0.03 | 85 ± 2 |
| 4-Fluoro | 1.20 ± 0.10 | 62 ± 4 |
| Data adapted from . |
Advanced: How to assess the compound’s metabolic stability and potential for drug development?
Methodological Answer:
In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS .
- Calculate half-life (t) and intrinsic clearance (Cl) .
CYP450 Inhibition Screening :
- Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolism-related drug interactions .
Pharmacokinetic Profiling :
- Administer orally to rodents; measure plasma concentration-time curves and bioavailability (F%) .
Q. Key Findings :
- t : 2.5 h (human microsomes) vs. 3.8 h (rat).
- Bioavailability : 22% (oral) due to first-pass metabolism .
Basic: What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- Anti-inflammatory Targets : COX-2 inhibition (IC ~0.45 µM) via competitive binding to the arachidonic acid site .
- Anticancer Mechanisms : Induces apoptosis in MCF-7 cells by upregulating Bax/Bcl-2 ratio (3.5-fold) and caspase-3 activation .
- Antimicrobial Activity : MIC of 8 µg/mL against S. aureus via disruption of membrane integrity (SYTOX Green assay) .
Advanced: How to address low yields (<30%) in the final cyclization step of synthesis?
Methodological Answer:
Reaction Optimization :
- Screen catalysts: DBU or KCO improves cyclization efficiency by 15–20% .
- Use microwave-assisted synthesis (100°C, 150 W) to reduce reaction time from 12 h to 2 h .
Solvent Effects :
- Switch from ethanol to DMF to stabilize intermediates (yield increases to 45%) .
Byproduct Analysis :
- LC-MS identifies dimerization byproducts; add scavengers (e.g., molecular sieves) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
